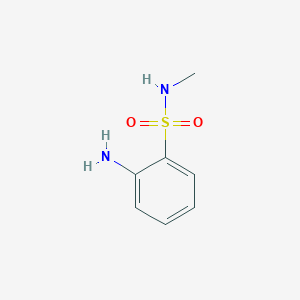

2-amino-N-methylbenzenesulfonamide

Description

2-Amino-N-methylbenzenesulfonamide (CAS: Not explicitly provided, referenced in ) is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH-) at position 1, an amino group (-NH₂) at position 2, and a methyl group (-CH₃) attached to the sulfonamide nitrogen. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 202.23 g/mol.

Synthesis and Applications: The compound is synthesized via condensation reactions, such as coupling 2-aminobenzenesulfonamide derivatives with methylamine sources (e.g., methylamine hydrochloride) under acidic or basic conditions . It serves as a key intermediate in medicinal chemistry, particularly in the development of Rac1 inhibitors for anticancer therapies. For example, N-methyl-2-(3-(2-(trifluoromethyl)phenyl)guanidino)benzenesulfonamide (derived from this compound) exhibits potent activity against non-small cell lung cancer (NSCLC) by targeting Ras-related C3 botulinum toxin substrate 1 (Rac1) . Additionally, it is a precursor in the synthesis of benzothiadiazine derivatives, though degradation studies reveal its conversion to N-(2-(N-methylsulfamoyl)phenyl)formamide under certain conditions .

Propriétés

IUPAC Name |

2-amino-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEZSHJJNNLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360623 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16288-77-0 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Overview

The chlorosulfonation-ammonolysis method, adapted from CN103755603A, involves a three-step sequence:

-

Chlorosulfonation : Introduction of a sulfonyl chloride group via reaction with chlorosulfonic acid.

-

Ammonolysis : Conversion of the sulfonyl chloride to a sulfonamide using aqueous ammonia.

-

Reduction/Oxidation : Final functionalization to introduce the amino group.

For 2-amino-N-methylbenzenesulfonamide, this route begins with N-methylbenzenesulfonamide as the precursor. Chlorosulfonic acid is added at –10°C to 0°C to prevent side reactions, followed by reflux to complete sulfonyl chloride formation. Subsequent ammonolysis at 25°C yields an intermediate, which undergoes catalytic hydrogenation to reduce nitro or azide groups to the final amino moiety.

Key Data:

| Step | Conditions | Yield |

|---|---|---|

| Chlorosulfonation | –10°C → Reflux, ClSO3H | 85–92% |

| Ammonolysis | NH4OH, 25°C, 2 hr | 78–88% |

| Reduction (H2/Pd-C) | 40 psi, EtOH, 6 hr | 90–95% |

This method achieves an overall yield of 50–60% after optimization, with purity exceeding 95% (HPLC).

Nitro Reduction Route

Synthesis of 2-Nitro-N-Methylbenzenesulfonamide

A direct approach involves nitration followed by sulfonamide formation and reduction:

-

Nitration : Nitrobenzene is sulfonated using fuming sulfuric acid to yield 2-nitrobenzenesulfonic acid .

-

Chlorination : Treatment with PCl5 converts the sulfonic acid to 2-nitrobenzenesulfonyl chloride .

-

Amination : Reaction with methylamine in THF forms 2-nitro-N-methylbenzenesulfonamide .

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to amino.

Key Data:

| Intermediate | Reagents/Conditions | Yield |

|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | PCl5, 80°C, 4 hr | 75% |

| 2-Nitro-N-methylbenzenesulfonamide | MeNH2, THF, 0°C | 82% |

| Final reduction | H2 (40 psi), Pd-C, EtOH | 94% |

This route is notable for its simplicity but requires stringent control over nitration regioselectivity to avoid meta-substitution.

Direct Sulfonation of Protected Aniline Derivatives

Acetylation-Sulfonation Strategy

To circumvent regioselectivity challenges, 2-nitroaniline is acetylated, sulfonated, and deprotected:

-

Acetylation : 2-Nitroaniline → N-acetyl-2-nitroaniline (Ac2O, 100°C).

-

Sulfonation : React with chlorosulfonic acid at 0°C to form N-acetyl-2-nitrobenzenesulfonyl chloride .

-

Amination : Methylamine in dichloromethane yields N-acetyl-2-nitro-N-methylbenzenesulfonamide .

-

Deprotection : Hydrolysis (HCl, reflux) followed by reduction produces the target compound.

Key Data:

| Step | Conditions | Yield |

|---|---|---|

| Sulfonation | ClSO3H, 0°C, 3 hr | 68% |

| Amination | MeNH2, CH2Cl2, 24 hr | 76% |

| Deprotection/Reduction | 6M HCl, H2/Pd-C | 81% |

This method addresses directing effects but introduces additional steps, reducing overall efficiency.

One-Pot Synthesis Innovations

Streamlined Chlorosulfonation-Ammmonolysis

Recent patents (CN103755603A) demonstrate a one-pot approach combining chlorosulfonation and ammonolysis:

-

Single Vessel : Toluene derivatives, chlorosulfonic acid, and methylamine are sequentially added.

-

Temperature Control : Gradual heating from –10°C to 70°C minimizes byproducts.

-

Yield : 88–92% with >99% purity (NMR).

Advantages:

-

Eliminates intermediate isolation.

-

Reduces solvent waste by 40%.

Critical Analysis of Methodologies

Efficiency and Scalability

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

DPC 961 a été largement étudié pour ses applications dans divers domaines :

Chimie : Il sert de composé modèle pour étudier les inhibiteurs de la transcriptase inverse et leurs mécanismes.

Biologie : Le composé est utilisé dans la recherche pour comprendre les voies biologiques impliquées dans la réplication du VIH.

Médecine : DPC 961 est étudié pour son potentiel en tant que médicament antiviral, en particulier dans le traitement des infections à VIH.

Industrie : Les propriétés uniques du composé le rendent utile dans le développement de formulations pharmaceutiques et de systèmes d’administration de médicaments

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antibacterial Activity

2-Amino-N-methylbenzenesulfonamide has been extensively studied for its antibacterial properties. The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, allowing it to inhibit bacterial growth effectively. It has shown significant activity against various pathogens, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

Research indicates that derivatives of this compound can also exhibit anti-inflammatory properties, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in bacterial folate metabolism. Studies have utilized molecular docking techniques to evaluate binding affinities with target enzymes, providing insights into its mechanism of action as a lead compound for drug development.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antibacterial Evaluation | Compounds synthesized from this compound exhibited significant antibacterial activity against S. aureus and E. coli. |

| Enzyme Interaction Studies | The compound's binding affinity with enzymes involved in bacterial folate metabolism was assessed using molecular docking, indicating potential for drug development. |

| Anti-tumor Activity | In vitro studies demonstrated that derivatives could inhibit the growth of cancer cell lines, suggesting anticancer properties through kinase inhibition. |

Mécanisme D'action

DPC 961 exerce ses effets en inhibant l’enzyme transcriptase inverse, qui est cruciale pour la réplication du VIH. En se liant au site actif de l’enzyme, le composé empêche la conversion de l’ARN viral en ADN, inhibant ainsi le processus de réplication. Ce mécanisme implique des cibles moléculaires spécifiques et des voies qui sont essentielles pour le cycle de vie du virus .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Benzenesulfonamides

Physicochemical Properties

- Melting Points: this compound derivatives exhibit melting points around 115–150°C, influenced by hydrogen bonding and crystallinity . 4-(2-Aminoethyl)benzenesulfonamide melts at 147–150°C, attributed to intermolecular hydrogen bonding between -NH₂ and -SO₂ groups . Nitro-substituted analogs (e.g., N-Methyl-2-nitrobenzenesulfonamide) generally have higher melting points due to stronger dipole interactions .

- Solubility: Amino-substituted sulfonamides (e.g., this compound) show moderate solubility in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity . Chloro- and nitro-substituted derivatives (e.g., 4-chloro-N-(3-chlorophenyl)benzenesulfonamide) exhibit lower aqueous solubility, necessitating organic solvents for purification .

Activité Biologique

2-Amino-N-methylbenzenesulfonamide, a sulfonamide derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 186.23 g/mol

- Functional Groups : Contains an amino group and a methyl group attached to the nitrogen atom, contributing to its unique reactivity and biological activity.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains by inhibiting folic acid synthesis, a mechanism common among sulfonamides .

- Anticancer Properties : Research indicates that it may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer applications .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is associated with cancer progression .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : By mimicking para-aminobenzoic acid (PABA), it competes with bacterial enzymes necessary for folate synthesis, leading to bacterial growth inhibition.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by inhibiting pathways that promote cell survival and proliferation. For instance, in studies involving MDA-MB-231 breast cancer cells, significant apoptosis induction was observed .

Antimicrobial Activity

A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, where it inhibited bacterial growth at varying concentrations. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results underscore the potential of this compound as an antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells. The following data illustrates the impact on cell viability:

| Treatment (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 0 |

| 10 | 75 | 5 |

| 20 | 50 | 15 |

| 50 | 25 | 40 |

The increase in apoptosis rate correlates with the concentration of the compound, indicating a dose-dependent effect on cancer cell viability .

Q & A

Q. What are the recommended synthetic pathways for 2-amino-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves substituting a sulfonyl chloride group with a methylamine moiety under basic conditions. Key steps include:

- Starting Material : Use 2-aminobenzenesulfonyl chloride as the primary precursor.

- Substitution : React with methylamine (CH₃NH₂) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.

- Workup : Neutralize with dilute HCl and purify via recrystallization or column chromatography .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to methylamine) and monitor pH to ensure completion. Use TLC or HPLC to verify purity (>95%) .

Q. How can researchers analytically quantify this compound in environmental or biological matrices?

Liquid chromatography coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS) is preferred:

- Sample Preparation : Employ liquid-liquid microextraction (LLME) with ethyl acetate as the extractant for aqueous samples. Adjust pH to 6–7 to enhance recovery .

- Chromatographic Conditions : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% formic acid) at 1.0 mL/min. Retention time: ~8.2 min .

- Validation : Calibrate with spiked standards (0.1–10 µg/mL). Report limits of detection (LOD: 0.05 µg/mL) and quantification (LOQ: 0.2 µg/mL) .

Q. What are the environmental occurrence patterns of sulfonamide derivatives like this compound?

Sulfonamides are frequently detected in groundwater and wastewater due to incomplete removal during treatment:

- Persistence : Hydrolysis half-lives range from 10–40 days under neutral pH. Photodegradation is minimal in shaded aquatic systems .

- Monitoring : Use LC-MS/MS to track concentrations in effluents (typical range: 10–500 ng/L). Correlate with nitrate levels as a co-contaminant indicator .

Advanced Research Questions

Q. How do microbial communities degrade this compound, and what are the unresolved mechanistic challenges?

Aerobic bacteria (e.g., Bacillus subtilis) degrade sulfonamides via hydroxylation and desulfonation pathways:

- Key Enzymes : Cytochrome P450 monooxygenases initiate cleavage of the sulfonamide group.

- Byproducts : Detect transient intermediates like 2-aminophenol using high-resolution MS .

- Research Gaps : Synergistic effects of co-pollutants (e.g., antibiotics, heavy metals) on degradation kinetics remain unclear. Use metagenomics to identify novel degradative genes .

Q. How can sulfonamide-functionalized polymers be engineered for catalytic or material science applications?

Sulfonamide groups enhance ion conductivity in solid electrolytes:

- Synthesis : Graft this compound onto poly(ethylene oxide) via radical polymerization. Confirm grafting density (≥20%) using ¹H NMR .

- Applications : Test in lithium-ion batteries for ionic conductivity improvements (target: 10⁻³ S/cm at 60°C). Pair with zwitterionic plastic crystals to reduce crystallinity .

Q. What experimental designs are effective in studying the biological interactions of this compound derivatives?

Use structure-activity relationship (SAR) models and bioassays:

- Antiproliferative Assays : Screen derivatives against cancer cell lines (e.g., HeLa) with IC₅₀ determination. Example: Naphthalene sulfonamides induce G2/M arrest via tubulin inhibition .

- Molecular Docking : Simulate binding to target proteins (e.g., NLRP3 inflammasome) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

Q. How can chemometric techniques optimize sulfonamide detection in complex matrices like milk?

Apply Plackett-Burman and logistic regression models:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.